Carbamic acid, butyl-,1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester (9CI)
Description
Properties
CAS No. |
199173-01-8 |
|---|---|
Molecular Formula |
C15H20N2O3S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(3-oxo-1,2-benzothiazol-2-yl)propan-2-yl N-butylcarbamate |
InChI |
InChI=1S/C15H20N2O3S/c1-3-4-9-16-15(19)20-11(2)10-17-14(18)12-7-5-6-8-13(12)21-17/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,19) |
InChI Key |
GVFRLZDQZIYINJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OC(C)CN1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, butyl-,1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester typically involves the reaction of butyl carbamate with a suitable benzisothiazole derivative. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, butyl-,1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or benzisothiazole moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of carbamic acid, butyl-,1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamylation of active site residues, while the benzisothiazole moiety may interact with biological receptors or proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 199173-01-8 ().
- Molecular Formula : C₁₅H₂₀N₂O₃S.
- Structure: Comprises a carbamic acid backbone with a butyl group and a 1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester moiety. The benzisothiazolone ring (3-oxo-1,2-benzisothiazol-2(3H)-yl) is a critical pharmacophore known for bioactivity ().
Comparison with Structural Analogs
Structural Variations and Key Differences
The compound is compared to analogs sharing the benzisothiazolone core but differing in substituents on the carbamic acid or ester groups.
Stability and Metabolic Considerations
- Hydrolysis : Carbamates undergo enzymatic cleavage (e.g., esterases) to release active benzisothiazolone moieties. Butyl esters exhibit slower hydrolysis than ethyl analogs, prolonging half-life ().
Biological Activity
Carbamic acid, butyl-, 1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester (9CI), with the CAS number 199173-01-8, is a synthetic compound that has garnered attention for its biological activities, particularly in the fields of insecticidal properties and enzyme inhibition. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 308.3959 g/mol. The structure features a benzisothiazole moiety, which is known for its biological activity.
Biological Activity Overview
1. Insecticidal Properties:
Research indicates that compounds similar to carbamic acid derivatives exhibit significant insecticidal activity against various mosquito species, particularly Anopheles gambiae, which is a primary vector for malaria transmission.
- Mechanism of Action: The insecticidal action is primarily attributed to the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects. Inhibitors of AChE can lead to the accumulation of acetylcholine, resulting in paralysis and death of the insect.
2. Acetylcholinesterase Inhibition:
Studies have demonstrated that carbamate compounds, including but not limited to carbamic acid derivatives, show varying degrees of AChE inhibition.
- Selectivity and Potency: Research has shown that certain derivatives possess selectivity towards mutant strains of An. gambiae AChE, with inhibitory constants () significantly lower than traditional insecticides like propoxur. For example, some derivatives exhibited values that were 10 to 600 times more effective against resistant strains compared to conventional agents .
Table 1: Summary of Biological Activities
Case Study: Mosquitocidal Efficacy
In a study published in 2015, researchers investigated the efficacy of various carbamate derivatives against both wild-type and resistant strains of An. gambiae. The results indicated that:
- Compounds showed excellent contact toxicity.
- Resistance mechanisms were explored, revealing that structural modifications could enhance potency against resistant strains.
Table 2: Comparison of AChE Inhibitors
| Compound | AChE Inhibition (nM) | Effectiveness Against Resistant Strains |
|---|---|---|
| Propoxur | 1000 | Low |
| Carbamate Derivative A | 10 | High |
| Carbamate Derivative B | 50 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
